molecular formula C15H16N2O4S B14502261 N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea CAS No. 63216-33-1

N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea

Cat. No.: B14502261
CAS No.: 63216-33-1
M. Wt: 320.4 g/mol
InChI Key: PUMBYUNKUHOKGT-UHFFFAOYSA-N
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Description

N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a sulfonyl group attached to a methylbenzene ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-hydroxyurea in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can interact with nucleophilic residues, leading to covalent modifications. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-methylbenzene-1-sulfonamide
  • N-Phenylurea derivatives
  • Sulfonylurea compounds

Uniqueness

N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N’-phenylurea stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxy and sulfonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research domains.

Properties

CAS No.

63216-33-1

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

1-hydroxy-1-[(4-methylphenyl)sulfonylmethyl]-3-phenylurea

InChI

InChI=1S/C15H16N2O4S/c1-12-7-9-14(10-8-12)22(20,21)11-17(19)15(18)16-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,16,18)

InChI Key

PUMBYUNKUHOKGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN(C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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